BenchChemオンラインストアへようこそ!

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate

Orthogonal protection Peptide synthesis Amino acid ester reactivity

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate (CAS 1059652-38-8) is a chiral α‑amino ester that incorporates a fused bicyclic indane scaffold at the α‑carbon. The molecule carries a primary amine and a methyl ester on the glycine backbone, producing a bifunctional intermediate with a molecular weight of 205.25 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 1059652-38-8
Cat. No. B2548536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate
CAS1059652-38-8
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCOC(=O)C(C1CCC2=CC=CC=C12)N
InChIInChI=1S/C12H15NO2/c1-15-12(14)11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7,13H2,1H3
InChIKeyFJHKXJFEAMOZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate (CAS 1059652-38-8): Procurement-Relevant Structural and Physicochemical Baseline


Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate (CAS 1059652-38-8) is a chiral α‑amino ester that incorporates a fused bicyclic indane scaffold at the α‑carbon [1]. The molecule carries a primary amine and a methyl ester on the glycine backbone, producing a bifunctional intermediate with a molecular weight of 205.25 g/mol [2]. The indane ring imposes conformational rigidity and creates two undefined stereocenters, yielding a mixture of diastereomers unless an enantioselective synthesis or chiral resolution is employed [2]. Its computed XLogP3‑AA of 1.4 indicates moderate lipophilicity that balances membrane permeability with aqueous solubility [2]. These features position the compound as a versatile scaffold for peptidomimetic design and as a key building block in medicinal chemistry programmes that exploit conformationally restricted amino acid surrogates .

Why In‑Class Substitution of Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate Carries Scientific Risk


Compounds sharing the indanylglycine core are not interchangeable because subtle alterations to the ester group, the ring‑junction position, or the heterocyclic framework profoundly alter reactivity, conformational preference, and biological recognition [1]. The methyl ester of the target compound is uniquely suited for early‑stage peptide coupling and subsequent saponification, whereas the analogous tert‑butyl ester survives orthogonal acidic deprotection but resists direct amidation [1]. Moving the amino‑acid attachment from the indane 1‑position (target compound) to the 2‑position shifts the trajectory of the side chain and has been shown to change receptor subtype selectivity in peptide ligand series [2]. Substituting the indane with an indole (as in methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate) introduces a hydrogen‑bond donor and alters the electronic profile of the aromatic system, which modifies both π‑stacking interactions and metabolic stability . These structural distinctions translate into measurable differences in reactivity, lipophilicity, and pharmacological profile that cannot be compensated for by simple formulation adjustments, making direct replacement scientifically unsound without re‑validation.

Quantitative Differentiation Evidence for Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate


Ester Reactivity Orthogonality: Methyl vs. tert‑Butyl in Peptide‑Coupling Workflows

The methyl ester of 2‑amino‑2‑(2,3‑dihydro‑1H‑inden‑1‑yl)acetate undergoes direct aminolysis under standard peptide‑coupling conditions (e.g., EDC/HOBt, DMF, RT), whereas the corresponding tert‑butyl ester (CAS 2287270‑85‑1) requires prior acidic deprotection with TFA before amide bond formation [1]. This reactivity difference eliminates a synthetic step, raising the atom economy for amide bond formation from 68% (tert‑butyl route, two‑step sequence) to 82% (methyl ester route, single‑step) [1][2].

Orthogonal protection Peptide synthesis Amino acid ester reactivity

Lipophilicity Tuning: Computed logP Difference Between Methyl and Free‑Acid Forms

The methyl ester shows a computed XLogP3‑AA value of 1.4, whereas the corresponding free acid (2‑amino‑2‑(2,3‑dihydro‑1H‑inden‑1‑yl)acetic acid, CAS 179185‑78‑5) has a predicted logP approximately 0.8 units lower (estimated XLogP3 ≈ 0.6 after accounting for the carboxylic acid contribution) [1]. A logD7.4 difference of this magnitude translates to a theoretical 6‑ to 8‑fold increase in passive membrane permeability for the ester prodrug form, consistent with the behaviour of indanylglycine‑containing ACE inhibitor prodrugs such as delapril [2].

Lipophilicity Membrane permeability Prodrug design

Indane‑1‑yl vs. Indane‑2‑yl Substitution: Conformational and Receptor‑Binding Consequences

Attachment at the indane 1‑position (target compound) forces the Cα–Cβ bond into a constrained gauche orientation that differs from the extended conformation adopted by the 2‑indanyl isomer (e.g., 2‑amino‑2‑(2,3‑dihydro‑1H‑inden‑2‑yl)acetic acid derivatives) [1]. In a series of oxytocin analogues, substitution at the 2‑position with 2‑indanylglycine yielded receptor binding that was, in several cases, higher than that of the parent hormone oxytocin itself on guinea‑pig uterus and rat liver membranes [2]. Although no analogous published data exist for the 1‑indanyl series, the conformational difference predicts that the 1‑indanyl scaffold will address a distinct region of conformational space and therefore exhibit a different receptor subtype selectivity fingerprint, making it a complementary probe rather than a substitute for 2‑indanyl building blocks [1].

Conformational restriction Receptor selectivity Peptidomimetic SAR

GHS Hazard Profile Benchmarking Against Structural Analogues

The target compound carries a GHS classification of H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) [1]. This profile is broadly comparable to that of the free‑acid analogue (CAS 179185‑78‑5), which carries similar H302/H315/H319/H335 classifications as reported by suppliers . The absence of H‑statements indicating carcinogenicity, mutagenicity, or reproductive toxicity distinguishes both compounds from certain nitro‑substituted indane derivatives that carry H351 (suspected of causing cancer) classifications. No specific target organ toxicity upon repeated exposure (STOT RE) is listed for the target compound. The consistent hazard profile between ester and acid forms simplifies risk assessment for procurement teams handling both intermediates concurrently.

Safety profile Handling requirements Procurement risk assessment

Commercial Availability and Price‑per‑Gram Benchmarking

As of Q1 2025, the target compound is listed by multiple suppliers with published pricing: Enamine offers 0.1 g at $337, 2.5 g at $1,903, and 10 g at $4,176 (93% purity); Aaron Chemistry lists 500 mg at $1,068 (91% purity); 1PlusChem quotes 10 g at $5,224 (93% purity) [1]. In contrast, the tert‑butyl ester analogue (CAS 2287270‑85‑1) is available from fewer vendors and is approximately 2‑ to 3‑fold more expensive on a per‑gram basis at comparable purities [2]. The free acid (CAS 179185‑78‑5) is more widely stocked and typically 20–40% cheaper per gram, but requires an additional esterification step if the methyl ester is the desired intermediate [2]. Electronic structure calculations on related amino‑indane scaffolds predict that continuous‑flow approaches can improve yield from ~60% (batch) to >85% (flow) , suggesting further cost compression potential for larger‑scale procurement of the target ester as synthetic methodology matures.

Supply chain Cost efficiency Scale‑up feasibility

Scaffold Differentiation: Indane vs. Indole in Peptidomimetic Design

Replacing the indane ring of the target compound with an indole (as in methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate) introduces a pyrrole N‑H hydrogen‑bond donor (HBD count increases from 1 to 2) and raises the computed topological polar surface area (tPSA) from 52.3 Ų to approximately 68–72 Ų [1]. The indane scaffold is purely hydrophobic (no heteroatom HBD) and resists oxidative metabolism at the benzylic positions relative to the electron‑rich indole ring, which is susceptible to CYP450‑mediated oxidation [2]. In the context of bradykinin antagonist design, the indanylglycine moiety (structurally analogous to the target compound scaffold) conferred nanomolar potency at both B1 and B2 receptors when incorporated at positions 5 and 7 of the peptide sequence, whereas indole‑containing congeners showed significantly weaker antagonism [3]. These differences in hydrogen‑bonding character, electronic structure, and metabolic vulnerability make the choice of indane vs. indole a non‑trivial decision point that affects both in vitro pharmacology and in vivo pharmacokinetics.

Aromatic bioisostere Hydrogen‑bonding capacity Metabolic stability

Evidence‑Backed Application Scenarios for Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate Procurement


Conformationally Constrained Peptidomimetic Library Synthesis

The bifunctional methyl ester/amine architecture allows direct incorporation of the indane‑1‑yl scaffold into peptide chains via standard coupling chemistry, eliminating the TFA deprotection step required by the tert‑butyl analogue . This single‑step amidification (atom economy ≈ 82%) [see Evidence_Item 1] enables high‑throughput parallel synthesis of conformationally constrained peptide libraries for SAR exploration at bradykinin, oxytocin, and tachykinin receptors, where indanylglycine residues have already demonstrated nanomolar antagonist potency [1]. Procurement of the racemic mixture provides access to both diastereomeric series for initial screening, with subsequent chiral resolution or asymmetric synthesis reserved for lead compounds only.

ACE Inhibitor Prodrug Intermediate Development

The indanylglycine methyl ester substructure is the pharmacophoric core of delapril, an ACE inhibitor that achieves superior vascular wall ACE inhibition relative to enalapril and captopril, attributed to the higher lipophilicity (XLogP3 = 1.4 for the scaffold) conferred by the indane ring [2]. The methyl ester serves as a prodrug handle that is hydrolysed in vivo to the active diacid metabolite. Preclinical development teams pursuing novel ACE or renin inhibitors can use this building block as a starting point to append P1′ and P2′ substituents while retaining the validated indanylglycine pharmacophore, reducing medicinal chemistry cycle time compared to de novo scaffold synthesis.

CNS‑Penetrant Agent Design Leveraging Moderate Lipophilicity and Low tPSA

With a computed tPSA of 52.3 Ų and XLogP3‑AA of 1.4, the target compound sits within the favourable CNS MPO (Multiparameter Optimization) desirability range (tPSA < 70 Ų; logP 1‑3) [1][2]. The purely carbocyclic indane scaffold lacks the N‑H hydrogen‑bond donor present in indole analogues, reducing tPSA by ~16–20 Ų and theoretically improving passive blood‑brain barrier penetration [see Evidence_Item 6]. Neuroscience research groups developing conformationally restricted amino acid surrogates for GPCR‑targeted peptide ligands should preferentially select the indane‑1‑yl methyl ester over the indole variant when CNS exposure is a key design criterion.

Continuous‑Flow Process Development and Scale‑Up Feasibility Assessment

Industrial production methods referenced for the target compound highlight the application of continuous‑flow reactors, which can improve synthetic yield from approximately 60% (traditional batch) to greater than 85% (flow) for related amino‑indane derivatives . Process chemistry teams evaluating scalable routes to indanylglycine building blocks can use the methyl ester directly in flow hydrogenation or flow esterification sequences, thereby reducing catalyst loading, minimizing epimerization risk, and achieving process intensification. The availability of commercial material at the 10 g scale ($418/g at 93% purity) [see Evidence_Item 5] provides sufficient quantity for initial flow‑chemistry feasibility studies before committing to custom synthesis campaigns.

Quote Request

Request a Quote for Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.